

# Long-Term Safety and Efficacy of Crinecerfont Hydrochloride: A Comparative Guide

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## Compound of Interest

Compound Name: *Crinecerfont hydrochloride*

Cat. No.: *B15570178*

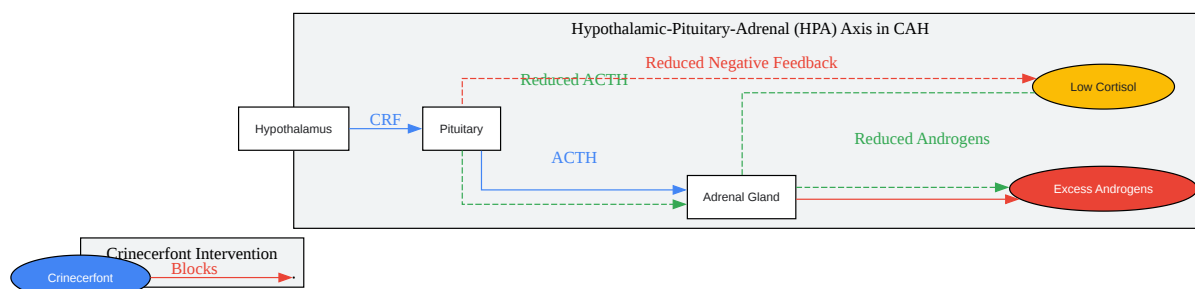
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**Crinecerfont hydrochloride** (marketed as Crenessity™) is a novel, non-steroidal, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist. It represents a new therapeutic approach for congenital adrenal hyperplasia (CAH) by targeting the hypothalamic-pituitary-adrenal (HPA) axis to reduce adrenocorticotrophic hormone (ACTH) and, consequently, adrenal androgen production.[1][2][3][4] This guide provides a comprehensive comparison of Crinecerfont with the current standard of care and other investigational therapies, supported by experimental data from clinical trials.

## Mechanism of Action

In classic CAH, a deficiency in the 21-hydroxylase enzyme leads to impaired cortisol production, resulting in a lack of negative feedback to the pituitary gland.[1] This causes an overproduction of ACTH, leading to adrenal hyperplasia and excessive androgen synthesis.[1][2] Crinecerfont is a selective CRF1 receptor antagonist that blocks the action of corticotropin-releasing factor (CRF) on the pituitary, thereby inhibiting the release of ACTH.[2][3][4] This reduction in ACTH leads to decreased stimulation of the adrenal glands and a subsequent reduction in the production of adrenal androgens.[2][3][4]



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**Figure 1:** Mechanism of Action of Crinecerfont in CAH.

## Long-Term Efficacy Data

The efficacy of Crinecerfont has been evaluated in the CAHtalyst Phase 3 clinical trial program, which included both adult and pediatric cohorts with classic CAH due to 21-hydroxylase deficiency.

## CAHtalyst Adult Trial

The CAHtalyst adult trial was a randomized, double-blind, placebo-controlled study that enrolled 182 participants.<sup>[5]</sup> The primary endpoint was the percent change in daily glucocorticoid (GC) dose from baseline to week 24 while maintaining androstenedione control.<sup>[5]</sup>

Table 1: Key Efficacy Outcomes in the CAHtalyst Adult Trial<sup>[5]</sup>

Efficacy Endpoint	Crinecerfont (n=122)	Placebo (n=60)	p-value
Change in Glucocorticoid Dose at Week 24 (%)	-27.3	-10.3	<0.0001
Patients Achieving Physiologic GC Dose at Week 24 (%)	63	18	<0.0001
Change in Androstenedione at Week 4 (ng/dL)	-299	+45.5	<0.0001

## CAHtalyst Pediatric Trial

The CAHtalyst pediatric trial was a randomized, double-blind, placebo-controlled study that enrolled 103 participants aged 4 to 17 years.<sup>[6]</sup> The primary endpoint was the change in androstenedione levels from baseline to week 4. A key secondary endpoint was the percent change in GC dose from baseline to week 28.<sup>[6][7]</sup>

Table 2: Key Efficacy Outcomes in the CAHtalyst Pediatric Trial<sup>[6][7][8]</sup>

Efficacy Endpoint	Crinecerfont (n=69)	Placebo (n=34)	p-value
Change in Androstenedione at Week 4 (ng/dL)	-197	+71	0.0002
Change in Glucocorticoid Dose at Week 28 (%)	-18.0	+5.6	<0.0001
Patients Achieving Physiologic GC Dose at Week 28 (%)	~30	0	-
Change in 17-OHP at Week 4	Statistically Significant Decrease	-	<0.0001

## Long-Term Safety Data

Crinecerfont has been generally well-tolerated in clinical trials. The most common adverse events are summarized below.

## CAHtalyst Adult Trial

Table 3: Common Adverse Events in the CAHtalyst Adult Trial ( $\geq 4\%$  incidence and more frequent than placebo)

Adverse Event	Crinecerfont (%)	Placebo (%)
Fatigue	>4	-
Headache	>4	-
Dizziness	>4	-
Arthralgia	>4	-
Back Pain	>4	-
Decreased Appetite	>4	-
Myalgia	>4	-

## CAHtalyst Pediatric Trial

Table 4: Common Adverse Events in the CAHtalyst Pediatric Trial ( $\geq 4\%$  incidence and greater than placebo)[8][9][10][11]

Adverse Event	Crinecerfont (%)	Placebo (%)
Headache	25	6
Abdominal Pain	13	0
Fatigue	7	0
Nasal Congestion	7	3
Epistaxis	4	0

## Comparison with Alternatives

The current standard of care for CAH is lifelong glucocorticoid replacement therapy, often at supraphysiologic doses to suppress androgen levels.[2] This approach is associated with significant long-term side effects, including metabolic syndrome, osteoporosis, and cardiovascular disease.

## Tildacerfont (SPR001)

Tildacerfont is another investigational CRF1 receptor antagonist. Data from Phase 2 open-label studies have shown reductions in key hormone biomarkers.[\[12\]](#)[\[13\]](#)[\[14\]](#) However, a direct comparison with Crinecerfont is challenging due to the lack of placebo-controlled data for Tildacerfont.

Table 5: Efficacy of Tildacerfont in Phase 2 Open-Label Studies[\[14\]](#)[\[15\]](#)

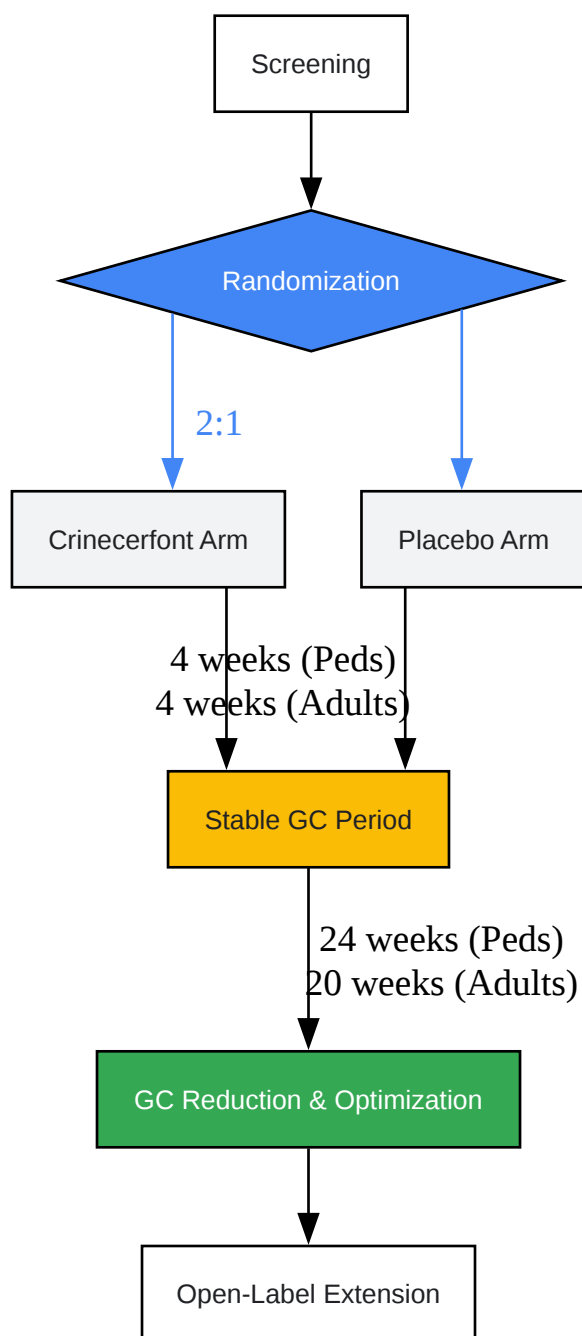
Efficacy Endpoint (in patients with poor disease control)	Mean Maximum Reduction from Baseline (%)
ACTH	~80
17-OHP	~80
Androstenedione	~80

It is important to note that a subsequent Phase 2b study of tildacerfont in adult classic CAH failed to meet its primary efficacy endpoint.

## Experimental Protocols

### CAHtalyst Clinical Trial Program

The CAHtalyst program consisted of two Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.



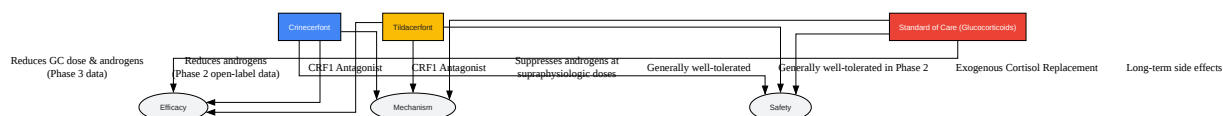
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**Figure 2:** Generalized workflow of the CAHtalyt Phase 3 trials.

- Participants: Adults ( $\geq 18$  years) and children/adolescents (4-17 years) with classic CAH due to 21-hydroxylase deficiency on stable glucocorticoid therapy.[6]
- Design: Participants were randomized in a 2:1 ratio to receive Crinecerfont or placebo twice daily with meals.[6]

- Treatment Periods:
  - A 4-week stable glucocorticoid period to assess the effect on androstenedione levels.[5][6]
  - A subsequent period of glucocorticoid dose reduction and optimization (20 weeks for adults, 24 weeks for pediatrics).[5][6]
  - An open-label extension period where all participants received Crinecerfont.[6]
- Primary Endpoints:
  - Adults: Percent change in daily glucocorticoid dose from baseline to week 24.[5]
  - Pediatrics: Change in androstenedione level from baseline to week 4.[6]

## Comparative Overview



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**Figure 3:** Logical comparison of CAH treatment approaches.

## Conclusion

**Crinecerfont hydrochloride** has demonstrated long-term efficacy in both adult and pediatric patients with classic CAH by enabling a significant reduction in glucocorticoid dosage while maintaining or improving androgen control. Its safety profile appears favorable. As the first new treatment for CAH in decades, Crinecerfont offers a promising therapeutic alternative that addresses the underlying pathophysiology of the disease, potentially mitigating the long-term complications associated with supraphysiologic glucocorticoid therapy. Further long-term data



from the open-label extension studies will be crucial in fully establishing its long-term safety and benefits.

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